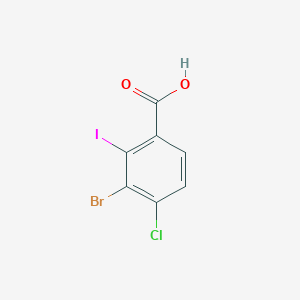

3-Bromo-4-chloro-2-iodobenzoic acid

描述

Contextualization within Polyhalogenated Benzoic Acid Chemistry

Polyhalogenated benzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with multiple halogen atoms. wikipedia.org Benzoic acid itself is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring with a carboxyl group. wikipedia.org The presence of halogens significantly influences the electronic properties and reactivity of the benzoic acid scaffold.

The field of polyhalogenated benzoic acids is rich and varied, with compounds finding applications as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.com The specific nature and position of the halogen substituents dictate the synthetic utility of these molecules. For instance, the carbon-halogen bond strength decreases from chlorine to bromine to iodine, allowing for regioselective reactions where the more reactive C-I bond can be targeted while leaving the C-Br and C-Cl bonds intact. This differential reactivity is a cornerstone of their application in complex synthesis.

Significance of Multifunctionalized Aromatic Systems in Contemporary Organic Synthesis

Multifunctionalized aromatic systems are molecules that possess several different functional groups attached to an aromatic ring. These compounds are of immense importance in modern organic synthesis due to their ability to serve as versatile platforms for the construction of complex target molecules. numberanalytics.com The unique electronic and steric environment created by multiple substituents allows for precise control over chemical reactions, enabling chemists to build intricate molecular frameworks with high efficiency and selectivity. acs.org

The stability of the aromatic ring, coupled with the reactivity of its functional groups, makes these systems ideal starting points for creating new drugs, polymers, and other functional materials. Aromaticity, the inherent stability of cyclic, planar molecules with a continuous system of delocalized pi electrons, is a key factor that influences their chemical behavior. numberanalytics.comontosight.ai Aromatic compounds tend to undergo substitution reactions rather than addition reactions, preserving the stable aromatic core. This characteristic is fundamental to their use as scaffolds in synthetic chemistry.

The strategic introduction of various functional groups onto an aromatic ring can fine-tune the molecule's properties for specific applications. For example, in drug design, different functional groups can interact with biological targets in distinct ways, influencing the efficacy and selectivity of a potential therapeutic agent. ontosight.ai Similarly, in materials science, the properties of polymers and other advanced materials can be tailored by incorporating appropriately functionalized aromatic monomers.

The compound 3-Bromo-4-chloro-2-iodobenzoic acid is a prime example of a multifunctionalized aromatic system. The presence of three distinct halogen atoms, each with its own characteristic reactivity, alongside a carboxylic acid group, provides multiple handles for a variety of chemical transformations. This allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable tool for the synthesis of highly complex and specialized molecules.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 3-Bromo-4-iodobenzoic acid | 3-Bromo-4-chlorobenzoic acid | 3-Bromo-5-chloro-2-iodobenzoic acid |

| Molecular Formula | C7H3BrClIO2 | C7H4BrIO2 | C7H4BrClO2 | C7H3BrClIO2 |

| Molecular Weight | 361.36 g/mol nih.gov | 326.91 g/mol nih.gov | 235.46 g/mol sigmaaldrich.com | 361.36 g/mol nih.gov |

| CAS Number | 2090856-21-4 bldpharm.com | 16640907 (CID) nih.gov | 42860-10-6 sigmaaldrich.com | 213771-13-2 nih.gov |

| Melting Point | Not available | Not available | 218-222 °C sigmaaldrich.com | Not available |

Structure

3D Structure

属性

分子式 |

C7H3BrClIO2 |

|---|---|

分子量 |

361.36 g/mol |

IUPAC 名称 |

3-bromo-4-chloro-2-iodobenzoic acid |

InChI |

InChI=1S/C7H3BrClIO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) |

InChI 键 |

ZNZMHZSUJOFMLO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1C(=O)O)I)Br)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro 2 Iodobenzoic Acid

Regioselective Halogenation Strategies for Aromatic Systems

The precise installation of multiple halogen substituents onto an aromatic ring demands careful control of regioselectivity. The directing effects of the substituents already present on the ring, along with the choice of reagents and reaction conditions, are paramount in guiding the incoming electrophiles to the desired positions.

Sequential Halogenation Protocols for Targeted Substitution

One of the most direct approaches to synthesizing 3-Bromo-4-chloro-2-iodobenzoic acid involves the sequential introduction of halogens onto a simpler, commercially available benzoic acid precursor. A logical starting point is 4-chlorobenzoic acid. The existing chloro and carboxyl groups will direct subsequent substitutions. The carboxylic acid is a meta-directing group, while the chlorine is an ortho-, para-directing group.

A plausible synthetic sequence could begin with the iodination of 4-chlorobenzoic acid. The position ortho to the carboxylic acid and ortho to the chlorine (the C-2 position) is activated by the chlorine and sterically accessible. This reaction is often performed using iodine in the presence of an oxidizing agent. Following the formation of 4-chloro-2-iodobenzoic acid sigmaaldrich.com, the next step is the introduction of a bromine atom. The most activated position for a third electrophilic substitution is now the C-3 position, which is ortho to the iodine and meta to the carboxyl group, leading to the final product.

Table 1: Proposed Sequential Halogenation Route

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 4-Chlorobenzoic Acid | I₂, HIO₃/H₂SO₄ | 4-Chloro-2-iodobenzoic Acid | Ortho-iodination |

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The carboxylic acid group itself can serve as an effective DMG, typically after in situ deprotonation to the carboxylate. acs.orgorganic-chemistry.org

For the synthesis of this compound, a viable DoM strategy could start with 3-Bromo-4-chlorobenzoic acid nih.gov. By treating this precursor with a strong lithium amide base like lithium diisopropylamide (LDA) or a combination of s-BuLi and TMEDA at low temperatures, deprotonation occurs exclusively at the C-2 position, which is ortho to the directing carboxylate group. organic-chemistry.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom with complete regiocontrol, yielding the target compound.

Table 2: Synthesis via Directed Ortho-Metalation

| Step | Starting Material | Reagent(s) | Key Intermediate | Product |

|---|---|---|---|---|

| 1 | 3-Bromo-4-chlorobenzoic Acid | 1. s-BuLi/TMEDA, -78 °C | 2-Lithio-3-bromo-4-chlorobenzoate | This compound |

This method offers a significant advantage in its high regioselectivity, directly functionalizing the C-H bond ortho to the carboxylic acid and avoiding the formation of other isomers. organic-chemistry.org

Precursor Derivatization and Functional Group Interconversions

Instead of direct halogenation on the benzoic acid itself, the synthesis can proceed through intermediates where the carboxylic acid or another functional group is modified. This can alter the directing effects of the substituents or improve the compatibility of the substrate with certain reaction conditions.

Transformation of Substituted Benzoic Esters

Synthetic routes are often designed using methyl or ethyl esters of the benzoic acid intermediates. This strategy serves two main purposes: it protects the acidic proton of the carboxyl group, which is incompatible with organometallic reagents used in DoM, and it can enhance solubility in organic solvents.

For instance, the DoM strategy described above could be adapted to use methyl 3-bromo-4-chlorobenzoate as the starting material. After the ortho-lithiation and subsequent iodination to form methyl 3-bromo-4-chloro-2-iodobenzoate, a final hydrolysis step (using aqueous acid or base) would be required to cleave the ester and reveal the desired carboxylic acid. The use of an ester precursor is a common tactic in the synthesis of complex benzoic acids. sigmaaldrich.com

Conversion from Substituted Anilines via Diazotization

The Sandmeyer reaction and related diazotization procedures provide a classic and reliable method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt. organic-chemistry.org This diazonium salt can then be displaced by a variety of nucleophiles, including iodide. youtube.com

A potential route to this compound using this chemistry could start from 2-amino-4-chlorobenzoic acid. The synthesis would proceed by first brominating the aniline (B41778) derivative at the position ortho to the activating amino group, yielding 2-amino-3-bromo-4-chlorobenzoic acid. The subsequent step involves the diazotization of this aniline with sodium nitrite (B80452) (NaNO₂) in a strong acid, followed by the introduction of potassium iodide (KI). youtube.com This sequence replaces the amino group with iodine to furnish the final product. The susceptibility of aminobenzoic acids to side reactions like hydroxylation requires careful control of the reaction conditions. scirp.orgscirp.org

Advanced Synthetic Techniques in Halogenated Aromatic Compound Synthesis

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, selectivity, and environmental footprint of halogenation reactions. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and, in some cases, improve yields for the halogenation of heterocyclic and aromatic systems. semanticscholar.org The application of microwave irradiation to the sequential halogenation or diazotization steps could offer a significant process optimization.

Furthermore, palladium-catalyzed C-H activation has emerged as a state-of-the-art method for the direct and regioselective halogenation of aromatic compounds. nih.gov While often guided by specific directing groups, these catalytic methods can offer alternative pathways to introduce the halogen atoms with high precision and under milder conditions than traditional electrophilic substitution, potentially reducing the need for harsh reagents. numberanalytics.com Flow chemistry and the use of deep eutectic solvents are also emerging as powerful tools for controlling exothermic reactions and improving the safety and scalability of syntheses for complex molecules like polyhalogenated aromatic compounds. rsc.org

Flow Chemistry Applications for Enhanced Regioselectivity

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering superior control over reaction parameters such as temperature, pressure, and reaction time. polimi.it These systems can enhance regioselectivity in the synthesis of polysubstituted aromatic compounds by minimizing side reactions and enabling the use of highly reactive intermediates. uc.pt The precise control offered by flow reactors can be particularly advantageous for the selective halogenation of a benzoic acid core. durham.ac.uk

For a hypothetical flow synthesis of this compound, one could envision a multi-step sequence where a suitably substituted benzoic acid is passed through sequential reactor coils, each dedicated to a specific halogenation step. The ability to precisely control the residence time and temperature in each coil would be crucial for achieving the desired substitution pattern.

Table 1: Hypothetical Flow Synthesis Parameters for Halogenation of a Benzoic Acid Derivative

| Parameter | Iodination Step | Bromination Step | Chlorination Step |

| Reactor Type | Packed-Bed | Micro-coil | Micro-coil |

| Reagent | N-Iodosuccinimide | N-Bromosuccinimide | N-Chlorosuccinimide |

| Catalyst | Trifluoroacetic acid | Iron(III) bromide | Zeolite |

| Temperature (°C) | 60 - 80 | 25 - 40 | 100 - 120 |

| Residence Time (min) | 5 - 10 | 2 - 5 | 10 - 15 |

| Solvent | Acetonitrile | Dichloromethane | 1,4-Dioxane |

This table presents a conceptual flow process. Actual conditions would require experimental optimization.

The enhanced mixing and heat transfer in microreactors can lead to more uniform reaction conditions, which is critical for controlling the regioselectivity of electrophilic aromatic substitution reactions. polimi.it

Mechanochemical Synthesis Approaches for Polyhalogenated Arenes

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. youtube.com This technique has been successfully applied to the halogenation of various organic compounds. colab.ws The high energy input in a ball mill can overcome activation barriers and promote reactions between solid-state reactants.

The synthesis of polyhalogenated arenes via mechanochemistry could proceed by milling a suitable benzoic acid precursor with a solid halogenating agent and a catalyst. The choice of milling parameters, such as frequency, time, and the material of the milling jars and balls, would be critical for achieving the desired product.

Table 2: Conceptual Mechanochemical Conditions for the Synthesis of a Polyhalogenated Benzoic Acid

| Parameter | Value |

| Milling Type | Planetary Ball Mill |

| Milling Jars | Zirconium oxide |

| Milling Balls | Zirconium oxide |

| Halogenating Agents | I2, Br2, Cl2 (as solid complexes or with a solid support) |

| Catalyst | Palladium(II) acetate |

| Milling Frequency (Hz) | 20 - 30 |

| Milling Time (min) | 30 - 90 |

| Ball-to-Powder Ratio | 10:1 |

This table outlines a potential mechanochemical approach. Specific conditions would need to be determined empirically.

The absence of bulk solvent in mechanochemical reactions can lead to different selectivity profiles compared to solution-phase reactions, potentially offering a route to uniquely substituted products.

Optimization of Reaction Conditions for Improved Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is paramount for the successful synthesis of a highly substituted molecule like this compound. Key parameters that require careful tuning include the choice of catalyst, solvent, temperature, and the nature of the halogenating agents. researchgate.netscielo.br

The regioselectivity of halogenation is highly dependent on the electronic nature of the directing groups on the benzene (B151609) ring and the reaction conditions. For instance, the order of introduction of the halogens can significantly impact the final product distribution. A patent for the production of 2-halogenated benzoic acids suggests that reacting benzoic acids with a halogenating agent in the presence of an alkaline compound can lead to high regioselectivity. google.com

Table 3: Factors for Optimization in the Synthesis of this compound

| Factor | Considerations | Potential Impact |

| Catalyst | Lewis acids (e.g., FeCl3, AlCl3), Brønsted acids (e.g., H2SO4) | Influences the electrophilicity of the halogenating agent and can direct substitution. |

| Solvent | Polarity and coordinating ability (e.g., Acetic acid, Dichloromethane, Nitrobenzene) | Can affect reagent solubility, reaction rate, and selectivity. |

| Temperature | -20 °C to 150 °C | Controls reaction rate and can influence the kinetic vs. thermodynamic product ratio. |

| Halogenating Agent | N-halosuccinimides, Dihalogens (e.g., Br2, I2), Interhalogens (e.g., ICl) | Reactivity and steric bulk will affect the position of substitution. |

| Order of Halogenation | Stepwise introduction of I, Br, and Cl | Crucial for achieving the desired 2,3,4-substitution pattern due to directing effects. |

Systematic screening of these parameters, potentially using design of experiment (DoE) methodologies, would be essential to identify the optimal conditions for the synthesis of this compound with high yield and purity.

Reactivity and Chemical Transformations of 3 Bromo 4 Chloro 2 Iodobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions of Halogenated Benzoic Acids

Halogenated benzoic acids are subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome and reaction rate being heavily dependent on the nature and position of the substituents. The aromatic ring's electron density is modified by the competing inductive and resonance effects of the halogens, alongside the strong deactivating effect of the carboxylic acid group.

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this to occur, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com In the case of halogenated benzoic acids, the carboxylic acid group and the halogens themselves contribute to making the ring electrophilic.

| Halogen | Relative Reactivity | Reason |

|---|---|---|

| F | Highest | Most electronegative, strongly polarizes the C-X bond, facilitating the rate-determining nucleophilic attack. wikipedia.orgyoutube.com |

| Cl | Intermediate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. wikipedia.org |

| Br | Intermediate | Similar reactivity to chlorine in this context. wikipedia.org |

| I | Lowest | Least electronegative, resulting in the least polarized C-X bond and the slowest initial attack. longdom.org |

Substituents on a benzene (B151609) ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This influence is understood through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect: Halogens are more electronegative than carbon and therefore withdraw electron density from the aromatic ring through the sigma bond (a -I effect). This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene. minia.edu.eg

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through the pi system (a +R or +M effect). This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. quora.comlibretexts.org

For halogens, the deactivating inductive effect is generally stronger than the activating resonance effect, resulting in a net deactivation of the ring. libretexts.orgmasterorganicchemistry.com However, the resonance effect still dictates the position of the incoming electrophile, directing it to the electron-rich ortho and para positions. Thus, halogens are classified as ortho, para-directing deactivators. minia.edu.egwou.edu

In 3-Bromo-4-chloro-2-iodobenzoic acid, the situation is more complex. The carboxylic acid group (-COOH) is a strong electron-withdrawing group through both inductive and resonance effects (-I, -R). It is a powerful deactivator and a meta-director. youtube.com With multiple deactivating groups present, the ring is highly deactivated towards electrophilic substitution. Predicting the outcome of such a reaction would require considering the combined directing effects of all four substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Br, -Cl, -I | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating masterorganicchemistry.com | Ortho, Para wou.edu |

| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating youtube.com | Meta youtube.com |

Oxidation Reactions Involving this compound

The presence of both an iodine atom and a carboxylic acid group on the aromatic ring allows for specific oxidative transformations. The iodine atom can be oxidized to a higher valence state, while the carboxylic acid moiety can undergo oxidative functionalization under certain conditions.

Aryl iodides, particularly those with an ortho-substituent like a carboxylic acid, are precursors to hypervalent iodine compounds. These compounds feature an iodine atom in a formal oxidation state higher than +1. wikipedia.org 2-Iodoxybenzoic acid (IBX), a well-known oxidizing agent, is a prime example of a hypervalent iodine(V) reagent. orientjchem.org

IBX is typically prepared by the oxidation of 2-iodobenzoic acid using an oxidizing agent like potassium bromate (B103136) or Oxone. wikipedia.orgorientjchem.org The ortho-carboxylic acid group plays a crucial role in stabilizing the hypervalent iodine center. Similarly, esters of 2-iodobenzoic acid can be oxidized by agents like sodium hypochlorite (B82951) to form stable IBX-esters, which are also effective oxidizing agents. acs.orgnih.govacs.org Given this precedent, it is highly probable that this compound could be oxidized at the iodine atom to form the corresponding hypervalent iodine(V) derivative, a 3-bromo-4-chloro-substituted IBX. Such a compound would be expected to function as an oxidizing agent, capable of converting alcohols to aldehydes or ketones. acs.org

The carboxylic acid group itself can be a site for oxidative reactions, most notably oxidative decarboxylation. In this process, the carboxyl group is removed and replaced by another functional group. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of carboxylic acids. princeton.edu For instance, aryl carboxylic acids can undergo decarboxylative halogenation or borylation using copper catalysis. acs.org This suggests that under specific catalytic conditions, this compound could potentially be converted to 1-bromo-2-chloro-4-iodobenzene (B1271392) through the loss of CO₂. Such reactions expand the synthetic utility of carboxylic acids beyond their traditional roles. princeton.edu

Reduction Reactions of this compound

Reduction of polyhalogenated aromatic compounds often involves dehalogenation, where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. The ease of reduction for aryl halides typically follows the order of bond strength: C-I < C-Br < C-Cl. The weaker carbon-iodine bond is the most susceptible to cleavage.

For this compound, selective reduction is possible. Catalytic hydrogenolysis, for example using palladium on carbon (Pd/C) and a hydrogen source, is a common method for dehalogenation. It is expected that the C-I bond would be reduced preferentially over the C-Br and C-Cl bonds. This would lead to the formation of 3-bromo-4-chlorobenzoic acid. Under more forcing conditions, further reduction of the C-Br bond and subsequently the C-Cl bond could occur. The selective removal of iodine is a known transformation for related compounds like 2-bromo-4-iodobenzoic acid, which yields 2-bromobenzoic acid upon hydrogenolysis.

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

The halogen substituents on this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The predictable reactivity order of the halogens (I > Br > Cl) is the cornerstone of selective coupling strategies. wikipedia.orglibretexts.org

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a powerful tool for forming biaryl structures. libretexts.orgwikipedia.org For this compound, the reaction is expected to occur selectively at the C-I bond under mild conditions. nih.gov

By carefully selecting the palladium catalyst, ligands, base, and reaction temperature, it is possible to sequentially couple different boronic acids to the aromatic ring. For instance, a first Suzuki-Miyaura coupling could be performed at room temperature to substitute the iodine, followed by a second coupling at a higher temperature to react at the bromine position.

Table 2: Illustrative Sequential Suzuki-Miyaura Coupling of this compound

| Step | Aryl Halide Substrate | Boronic Acid | Catalyst System (Illustrative) | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 25°C | 3-Bromo-4-chloro-2-phenylbenzoic acid |

| 2 | 3-Bromo-4-chloro-2-phenylbenzoic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 90°C | 4-Chloro-3-(4-methoxyphenyl)-2-phenylbenzoic acid |

This data is illustrative and based on general principles of chemical reactivity.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net Similar to the Suzuki-Miyaura reaction, the chemoselectivity is dictated by the reactivity of the carbon-halogen bonds.

In the case of this compound, the Sonogashira coupling would preferentially take place at the C-I position. This allows for the introduction of an alkynyl substituent at the 2-position of the benzoic acid ring, while leaving the bromine and chlorine atoms available for subsequent transformations. Copper-free Sonogashira protocols have also been developed and could be applied here. rsc.org

Table 3: Illustrative Selective Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System (Illustrative) | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25°C | 3-Bromo-4-chloro-2-(phenylethynyl)benzoic acid |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF, 25°C | 3-Bromo-4-chloro-2-((trimethylsilyl)ethynyl)benzoic acid |

This data is illustrative and based on general principles of chemical reactivity.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org The reactivity of the aryl halide follows the same trend (I > Br > Cl), allowing for selective vinylation of this compound at the C-I bond.

This reaction provides a direct method for introducing vinyl groups, which can then be further manipulated. A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be employed as coupling partners. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and selectivity.

Functionalization of the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters and amides. These transformations are generally high-yielding and tolerant of the halogen substituents on the aromatic ring.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. tcu.edu Alternatively, for more sensitive substrates or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with a primary or secondary amine to furnish the desired amide. nih.govorganic-chemistry.org Direct coupling of the carboxylic acid with an amine using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (propylphosphonic anhydride) is also a widely used and efficient method. nih.govucl.ac.uk

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of this compound into esters and amides represents a fundamental class of its chemical transformations. These reactions are crucial for creating derivatives with modified physical, chemical, and biological properties.

Esterification:

Esterification of substituted benzoic acids is a well-established reaction, typically achieved through acid-catalyzed condensation with an alcohol, known as Fischer-Speier esterification. For this compound, this reaction would involve heating the acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).

While specific studies on this compound are not prevalent, research on analogous compounds provides insight into the expected reaction conditions. For instance, the esterification of the related 4-bromo-2-chlorobenzoic acid to its methyl ester has been successfully performed by bubbling hydrogen chloride gas through a solution of the acid in methanol and allowing the reaction to proceed overnight. chemicalbook.com This method results in high yields, and a similar outcome would be anticipated for this compound, though the reaction rate might be influenced by the bulky ortho-iodo substituent.

The general reaction scheme is as follows: Reaction of this compound with an alcohol (R-OH) in the presence of an acid catalyst (H⁺) to yield the corresponding ester.

Amidation:

Amide synthesis from this compound typically proceeds via a two-step sequence involving the initial conversion of the carboxylic acid to a more reactive intermediate, most commonly an acyl chloride. This activation step is necessary because the direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures.

The standard procedure involves treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-bromo-4-chloro-2-iodobenzoyl chloride. researchgate.netgoogleapis.com This intermediate is then reacted with a primary or secondary amine (R'R''NH) to furnish the corresponding amide. This method is efficient and broadly applicable. For example, various substituted benzamides have been synthesized from 3-bromo-5-nitrobenzoic acid by reacting it with amines in the presence of thionyl chloride, which forms the acyl chloride in situ. researchgate.net This approach is expected to be effective for this compound as well.

Activation of the carboxylic acid with a chlorinating agent.

Reaction of the resulting acyl chloride with an amine to form the amide.

Formation of Acyl Halides and Anhydrides

The carboxyl group of this compound can be readily converted into acyl halides and anhydrides, which are valuable reactive intermediates for further synthetic modifications.

Acyl Halide Formation:

The most common acyl halides synthesized are acyl chlorides due to their stability and reactivity. The synthesis of 3-bromo-4-chloro-2-iodobenzoyl chloride can be accomplished by treating the parent carboxylic acid with standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often used in excess or with a solvent like toluene. The reaction typically proceeds under reflux, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. researchgate.net

Alternatively, oxalyl chloride ((COCl)₂) can be used, often in a solvent like methylene (B1212753) chloride with a catalytic amount of N,N-dimethylformamide (DMF). googleapis.com This method is generally milder than using thionyl chloride. A patent describing the synthesis of the related 2-chloro-5-iodobenzoyl chloride from its corresponding acid utilized oxalyl chloride with catalytic DMF in methylene chloride, achieving a quantitative yield. googleapis.com A similar protocol would be applicable for the synthesis of 3-bromo-4-chloro-2-iodobenzoyl chloride.

Anhydride (B1165640) Formation:

Acid anhydrides can be synthesized from carboxylic acids through dehydration. For this compound, the symmetric anhydride could be formed by heating the acid with a strong dehydrating agent, such as acetic anhydride.

Another common method involves the reaction of the carboxylate salt (e.g., sodium 3-bromo-4-chloro-2-iodobenzoate) with the corresponding acyl chloride (3-bromo-4-chloro-2-iodobenzoyl chloride). This reaction, a variation of the Schotten-Baumann reaction, typically provides the anhydride in good yield. While specific literature for the anhydride of this compound is scarce, these general methods are standard in organic synthesis for the formation of aromatic acid anhydrides. google.com

Structural Insights and Conformational Analysis of 3 Bromo 4 Chloro 2 Iodobenzoic Acid and Its Derivatives

X-ray Crystallographic Analysis for Detailed Molecular and Crystal Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for 3-bromo-4-chloro-2-iodobenzoic acid has not been reported, an examination of the crystal structures of related monohalogenated benzoic acids provides a strong foundation for predicting its molecular geometry and packing in the solid state.

Typically, benzoic acids crystallize as centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a well-established motif observed in the crystal structure of benzoic acid itself and its various halogenated derivatives. nih.gov It is highly probable that this compound would also adopt this dimeric structure in the solid state.

The planarity of the molecule is another key structural feature. In many substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the benzene (B151609) ring to varying degrees due to steric hindrance from ortho-substituents. Given the presence of a bulky iodine atom at the 2-position and a bromine atom at the 3-position, significant steric strain is expected. This would likely force the carboxylic acid group to rotate out of the plane of the benzene ring. Computational studies on 2-fluorobenzoic and 2-chlorobenzoic acids have shown that non-planar conformations can be energetically favorable. researchgate.net

The bond lengths and angles within the benzene ring will be influenced by the electronic effects of the halogen substituents. The carbon-halogen bond lengths will follow the expected trend, increasing with the size of the halogen atom (C-Cl < C-Br < C-I). The presence of three electron-withdrawing halogens is also expected to cause some distortion in the geometry of the benzene ring itself.

Table 1: Predicted Crystallographic Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value/Feature | Rationale based on Analogues |

| Crystal System | Monoclinic or Triclinic | Common for substituted benzoic acids. nih.gov |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric dimers. |

| Molecular Packing | Centrosymmetric dimers via O-H···O hydrogen bonds | Characteristic feature of benzoic acids. nih.gov |

| Conformation | Non-planar, with out-of-plane twisting of the -COOH group | Steric hindrance from ortho-iodo and meta-bromo substituents. |

Influence of Halogen Substituents on Molecular Conformation and Intermolecular Interactions

The presence of three different halogen atoms (bromine, chlorine, and iodine) on the benzoic acid scaffold introduces a complex interplay of steric and electronic effects that dictate both the molecule's preferred conformation and the nature of its intermolecular interactions.

The sheer size of the iodine atom at the ortho position (2-position) is expected to be the dominant factor influencing the conformation of the carboxylic acid group, likely causing it to twist out of the plane of the aromatic ring. This steric hindrance is a well-documented phenomenon in ortho-substituted benzoic acids. stackexchange.com The bromine atom at the 3-position will further contribute to this steric crowding.

The relative strengths of these interactions will determine the final crystal packing arrangement. The robust hydrogen bonding of the carboxylic acid dimers will likely form the primary structural motif, with the weaker halogen bonds and other van der Waals forces directing the packing of these dimers.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Atoms | Expected Significance |

| Hydrogen Bonding | O-H···O (Carboxylic acid dimer) | Strong, primary structural motif |

| Halogen Bonding | I···O, Br···O, Cl···O | Moderate to weak, directional |

| π-π Stacking | Benzene rings of adjacent dimers | Possible, depending on packing |

| van der Waals Forces | All atoms | Ubiquitous, contribute to overall stability |

The interplay of these interactions makes the precise prediction of the crystal structure challenging without experimental data. However, the principles of supramolecular chemistry suggest a complex and fascinating solid-state architecture for this molecule.

Advanced Spectroscopic Investigations for Mechanistic Elucidation (Beyond Basic Identification)

While basic spectroscopic techniques like ¹H and ¹³C NMR and standard IR spectroscopy are invaluable for confirming the identity of a synthesized compound, more advanced spectroscopic methods can provide deeper insights into the structure, dynamics, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all the proton and carbon signals, which can be challenging in a polysubstituted aromatic system. Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the through-space proximity of atoms, which can help in determining the preferred conformation in solution. For instance, an NOE between the proton of the carboxylic acid group and one of the aromatic protons could indicate a specific rotational isomer. Furthermore, solid-state NMR could be employed to study the structure and dynamics in the crystalline state, providing data that is complementary to X-ray crystallography.

Vibrational Spectroscopy (IR and Raman): Detailed analysis of the vibrational spectra can reveal information about the strength of intermolecular interactions. For example, the O-H stretching frequency in the IR spectrum is highly sensitive to the strength of the hydrogen bonds in the carboxylic acid dimer. researchgate.net Shifts in the vibrational frequencies of the carbon-halogen bonds upon crystallization can provide evidence for the involvement of these halogens in intermolecular interactions like halogen bonding. Low-frequency Raman spectroscopy is particularly well-suited for studying the lattice vibrations, which are directly related to the collective motions of the molecules in the crystal and can provide information about the strength of the intermolecular forces.

Table 3: Potential Advanced Spectroscopic Studies and Their Expected Insights

| Spectroscopic Technique | Information to be Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals. |

| NOESY | Determination of through-space proximities and preferred solution-state conformation. |

| Solid-State NMR | Characterization of the local environment of atoms in the crystalline state. |

| Temperature-Dependent IR | Probing the strength and dynamics of hydrogen bonding. |

| Low-Frequency Raman | Investigation of lattice vibrations and intermolecular forces. |

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Chloro 2 Iodobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure of 3-Bromo-4-chloro-2-iodobenzoic acid. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

The geometry of the molecule is first optimized to find its lowest energy conformation. Using a basis set such as 6-311++G(d,p), calculations can reveal bond lengths, bond angles, and dihedral angles. For instance, significant steric hindrance between the ortho-iodine and the carboxylic acid group, as well as the adjacent bromine atom, is expected to force the carboxyl group out of the plane of the benzene (B151609) ring.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid and the halogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its propensity for deprotonation.

Table 1: Calculated Electronic Properties for this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar halogenated benzoic acids.)

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 4.70 eV |

| Dipole Moment | 3.2 D |

Prediction and Analysis of Molecular Reactivity Parameters and Reaction Energetics

From the fundamental electronic properties, a suite of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These parameters, conceptualized within the framework of DFT, provide a quantitative measure of reactivity.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2).

These parameters are invaluable for predicting how this compound will interact with other reagents. For example, a high electrophilicity index would suggest it acts as a good electrophile in certain reactions.

Reaction energetics involve calculating the change in energy for a proposed chemical transformation. For instance, the deprotonation energy of the carboxylic acid can be computed by calculating the energies of the acid and its conjugate base. This provides a theoretical pKa value. Similarly, the energetics of potential reactions, such as nucleophilic aromatic substitution, can be assessed by calculating the energies of reactants, products, and any intermediates.

Table 2: Predicted Global Reactivity Descriptors (Note: These values are derived from the illustrative data in Table 1.)

| Parameter | Value | Unit |

| Electronegativity (χ) | 4.50 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Softness (S) | 0.21 | eV⁻¹ |

| Electrophilicity Index (ω) | 4.31 | eV |

Thermodynamic Property Computations via Quantum Chemical Methods

Quantum chemical calculations can also be used to compute key thermodynamic properties by performing frequency calculations on the optimized molecular geometry. These calculations provide the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

Standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature and pressure. These values are crucial for predicting the spontaneity and equilibrium position of reactions involving this compound. For example, the Gibbs free energy of formation can be computed, providing a measure of the molecule's stability relative to its constituent elements.

Table 3: Calculated Thermodynamic Properties at 298.15 K (Note: The following data is representative of what would be obtained from such calculations.)

| Property | Value | Unit |

| Zero-Point Vibrational Energy (ZPVE) | 65.4 | kcal/mol |

| Standard Enthalpy (H°) | -85.2 | kcal/mol |

| Standard Entropy (S°) | 110.5 | cal/mol·K |

| Standard Gibbs Free Energy (G°) | -52.3 | kcal/mol |

Conformational Analysis and Potential Energy Surface Mapping

The presence of a rotatable bond between the benzene ring and the carboxylic acid group necessitates a conformational analysis. Steric clashes between the carboxyl group and the large iodine atom at the ortho position are expected to be a dominant factor.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the C-C-C=O bond of the carboxyl group and calculating the energy at each step. This mapping reveals the energy profile of the rotation, identifying the lowest energy conformer(s) and the energy barriers to rotation. The results would likely show a high rotational barrier and a preferred conformation where the carboxyl group is significantly twisted out of the plane of the aromatic ring to minimize steric repulsion. This non-planar structure has significant implications for the molecule's crystal packing and intermolecular interactions.

Reaction Pathway Simulations and Transition State Analysis

For a given reaction, computational methods can be used to map out the entire reaction pathway, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the minimum energy path.

Transition state analysis is a powerful tool for understanding reaction mechanisms. By identifying the structure of the transition state, one can infer the nature of the bond-breaking and bond-forming processes. For this compound, this could be applied to study, for example, the mechanism of its esterification. The geometry of the transition state for the tetrahedral intermediate formation would be located, and its energy would determine the activation energy of the reaction.

Frequency calculations on the transition state structure are essential to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.

Applications of 3 Bromo 4 Chloro 2 Iodobenzoic Acid As a Synthon in Complex Organic Synthesis

Role in the Construction of Polycyclic Aromatic and Heterocyclic Compounds

The strategic placement of multiple reactive sites on the 3-Bromo-4-chloro-2-iodobenzoic acid ring makes it an ideal precursor for the synthesis of fused ring systems, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic structures. These scaffolds are prevalent in medicinal chemistry and materials science. nih.govacs.org

The construction of these systems can be achieved through a combination of intermolecular and intramolecular reactions. For example, a first coupling reaction at the C-2 (iodo) position could introduce a side chain that contains a suitable functional group. A subsequent intramolecular reaction between this new side chain and the bromo-group at C-3 could then forge a new ring, fused to the original benzene (B151609) core. The Catellani reaction, which enables the functionalization of both ortho and ipso positions of aryl halides, provides a powerful tool for such transformations. researchgate.net

Similarly, heterocyclic rings containing nitrogen, oxygen, or sulfur can be constructed. For instance, coupling a suitable amine-containing fragment at one halogen position, followed by an intramolecular cyclization onto an adjacent site, can lead to the formation of various nitrogen-containing heterocycles. The synthesis of libraries of heterocyclic compounds is a major focus in drug discovery. nih.gov

Strategic Intermediate in the Total Synthesis of Complex Molecular Architectures

In the realm of total synthesis, where the goal is the complete chemical synthesis of a complex natural product from simple precursors, polyhalogenated building blocks are of immense strategic importance. acs.org this compound could serve as a key starting material, representing a significant portion of the target molecule's core, with the halogens acting as placeholders for the introduction of complex side chains.

The ability to introduce different fragments sequentially and with high fidelity is crucial in a long synthetic campaign. A synthetic plan could involve an initial coupling at the iodine, a second at the bromine, and potentially a third at the chlorine, each step adding a new piece of the final molecular puzzle. This controlled assembly minimizes the formation of undesired isomers and simplifies purification, which are critical considerations in complex synthesis. Halogenated derivatives of natural product scaffolds are often sought after as they can lead to improved pharmaceuticals. nih.gov

Derivatization to Access Diverse Chemical Libraries for Further Chemical Exploration

Combinatorial chemistry is a technique used to rapidly create large numbers of related compounds, known as chemical libraries, which are then screened for biological activity in the drug discovery process. wikipedia.orgnih.gov The four distinct functional handles on this compound (three different halogens and one carboxylic acid) make it an exceptionally well-suited scaffold for this purpose.

Each reactive site can be independently modified. For example:

The carboxylic acid can be converted into a wide array of esters, amides, or other derivatives.

The iodo position can be reacted with one set of coupling partners (e.g., a collection of boronic acids in a Suzuki coupling).

The bromo position can be reacted with a second, different set of partners.

The chloro position can be functionalized under more vigorous conditions or modified via nucleophilic aromatic substitution.

By systematically combining different building blocks at each of these positions, a vast and structurally diverse library of compounds can be generated from a single starting material. youtube.com This diversity-oriented approach accelerates the discovery of new molecules with desired biological or material properties. nih.gov

Future Directions and Emerging Research Avenues for 3 Bromo 4 Chloro 2 Iodobenzoic Acid Research

Development of Novel Catalytic Transformations for Sustainable Synthesis

The synthesis of polyhalogenated aromatic compounds like 3-Bromo-4-chloro-2-iodobenzoic acid traditionally relies on multi-step processes that can be resource-intensive. Future research is poised to develop more efficient and sustainable synthetic routes through novel catalytic transformations.

The selective introduction of three different halogens onto a benzene (B151609) ring in a specific orientation is a formidable challenge. Current methods often involve sequential halogenations, which can lead to mixtures of isomers and require stringent reaction conditions. Future research will likely focus on the development of highly selective catalysts that can direct the halogenation at specific positions with high yields. This could involve the use of transition metal catalysts, such as palladium or copper, which are known to catalyze cross-coupling and halogenation reactions. researchgate.netufv.brrsc.org For instance, palladium-catalyzed [3 + 3] annulation methods are emerging for the synthesis of complex polycyclic aromatic hydrocarbons and could be adapted for the construction of highly substituted benzene rings. rsc.org

Furthermore, catalyst-free approaches are also gaining traction. For example, the aerobic photooxidation of toluene (B28343) derivatives to benzoic acids using bromine and water under light irradiation presents a green alternative to traditional metal-based oxidants. organic-chemistry.orgthieme.de The adaptation of such methods for the synthesis or modification of halogenated benzoic acids could significantly reduce the environmental impact.

| Catalytic Approach | Potential Application for this compound Synthesis | Key Research Goals |

| Palladium-catalyzed Cross-Coupling | Sequential and regioselective introduction of bromo, chloro, and iodo groups. | High yields, minimization of side products, catalyst recyclability. |

| Copper-catalyzed Halogenation | Directed C-H halogenation to install specific halogen atoms. | Improving regioselectivity, understanding the role of ligands. |

| Photocatalysis | Light-driven, catalyst-free halogenation and oxidation reactions. | Enhancing reaction efficiency, scalability, use of visible light. |

| Biocatalysis | Enzymatic halogenation for improved selectivity and milder conditions. | Identifying and engineering suitable halogenating enzymes. |

Green Chemistry Approaches to the Synthesis and Reactivity of Halogenated Benzoic Acids

The principles of green chemistry are increasingly guiding synthetic strategies in chemical research. For halogenated benzoic acids, this translates to the use of safer solvents, minimizing waste, and improving atom economy.

Solvent-free and catalyst-free reactions are a key area of exploration. Research has demonstrated the successful synthesis of 3-bromobenzoic acid using sonication in a solvent and catalyst-free system, highlighting a potential green route for halogenated benzoic acids. ijisrt.com The application of such mechanochemical methods to the more complex this compound could lead to a significant reduction in solvent waste and energy consumption.

The use of biomass-derived starting materials is another cornerstone of green chemistry. While the direct synthesis of this specific compound from biomass is a long-term goal, research into the sustainable synthesis of aromatic compounds from renewable feedstocks like furfural (B47365) derivatives is paving the way. ucl.ac.ukucl.ac.uk These approaches often utilize water as a solvent, further enhancing their green credentials. ucl.ac.ukucl.ac.uk

The reactivity of halogenated benzoic acids is also being explored through a green lens. For instance, the selective dehalogenation of polyhalogenated compounds is crucial for their functionalization. Developing catalytic systems that can selectively remove one halogen over another under mild conditions is a key research objective.

| Green Chemistry Principle | Application to this compound | Anticipated Benefits |

| Use of Renewable Feedstocks | Synthesis from biomass-derived aromatic precursors. | Reduced reliance on fossil fuels, more sustainable starting materials. |

| Safer Solvents | Utilization of water or solvent-free reaction conditions. | Reduced environmental pollution and health hazards. |

| Catalysis | Employing recyclable catalysts or biocatalysts. | Increased efficiency, reduced waste, and lower energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized by-product formation and waste. |

Exploration of Supramolecular Interactions and Self-Assembly Properties of its Derivatives

The presence of multiple halogen atoms on this compound makes it an excellent candidate for studying halogen bonding, a type of non-covalent interaction that is gaining significant attention in supramolecular chemistry and crystal engineering. nih.govnih.govresearchgate.netmdpi.comnih.govrsc.org Halogen bonds, where a halogen atom acts as an electrophilic species, are directional and their strength can be tuned by changing the halogen atom. nih.gov

The iodine, bromine, and chlorine atoms on the benzene ring can all participate in halogen bonding with varying strengths, with iodine typically forming the strongest interactions. nih.gov This allows for the rational design of complex supramolecular architectures through self-assembly. Research in this area would involve co-crystallization of this compound or its derivatives with other molecules that can act as halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles. nih.gov

The interplay between halogen bonds and the hydrogen bonds formed by the carboxylic acid group could lead to the formation of novel tapes, sheets, or three-dimensional networks with predictable structures and properties. nih.govresearchgate.net Understanding these self-assembly processes is crucial for the development of new crystalline materials with tailored properties.

| Supramolecular Synthon | Description | Potential in this compound Derivatives |

| Carboxylic Acid Dimer | Two carboxylic acid groups forming a cyclic dimer via hydrogen bonds. | A robust and predictable interaction for forming one-dimensional chains. |

| Halogen Bond (X···N) | Interaction between a halogen atom (I, Br, or Cl) and a nitrogen atom of a co-former. | Can be used to link the primary hydrogen-bonded structures into higher-order assemblies. nih.gov |

| Halogen Bond (X···O) | Interaction between a halogen atom and an oxygen atom. | Can provide additional stability and directionality to the crystal packing. researchgate.net |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Can influence the electronic properties of the resulting material. |

Potential in Advanced Materials Science Through Polymer and Ligand Design

The unique electronic and steric properties of this compound make it a promising building block for advanced materials, including polymers and functional ligands for metal complexes.

In polymer science, the incorporation of halogen atoms into a polymer backbone can significantly alter its properties, such as flame retardancy, thermal stability, and refractive index. The presence of three different halogens in this compound offers a unique opportunity to fine-tune these properties. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then be polymerized. Research in this area would focus on synthesizing and characterizing polymers containing this tri-halogenated moiety and evaluating their properties for specific applications. Halogen bonding is also being explored as a tool to direct the self-assembly of polymers into well-defined structures. rsc.org

| Application Area | Role of this compound | Potential Research Directions |

| Polymer Science | As a monomer for the synthesis of specialty polymers. | Synthesis of polyesters, polyamides, or other polymers; investigation of thermal, optical, and flame-retardant properties. rsc.org |

| Ligand Design | As a sterically demanding ligand for metal complexes. | Synthesis of novel coordination compounds; exploration of their catalytic activity and photophysical properties. acs.orgnih.govmdpi.com |

| Materials Science | As a building block for functional organic materials. | Development of new materials with tailored electronic and photophysical properties, potentially for use in organic electronics. |

常见问题

Q. What are the common synthetic routes for 3-Bromo-4-chloro-2-iodobenzoic acid, and what key reaction conditions should be optimized?

The synthesis typically involves sequential halogenation of benzoic acid derivatives. A flow chemistry approach under photochemical conditions can enhance regioselectivity for bromination and iodination steps, followed by hydrolysis ( ). Key parameters include temperature control (e.g., 0–25°C for halogen stability), solvent selection (avoiding toxic chlorinated solvents like CCl₄), and stoichiometric ratios of halogenating agents (e.g., NBS for bromination). Post-synthetic purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns by analyzing aromatic proton splitting and carbon chemical shifts.

- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid.

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly to distinguish between polymorphs ( ).

Q. What are the solubility characteristics of this compound in common organic solvents?

Solubility data from halogenated benzoic acid analogs (e.g., 3-bromobenzoic acid) suggest moderate solubility in polar aprotic solvents like DMSO (40 mg/mL at 25°C) and limited solubility in water (<0.1 mg/mL). Ethanol and acetone are effective for recrystallization ().

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation in the synthesis of polyhalogenated benzoic acids?

Regioselectivity is influenced by directing groups and reaction conditions:

- Meta-directing groups : The carboxylic acid group directs electrophilic substitution to the meta position, but steric hindrance from halogens may alter this.

- Flow chemistry : Enables precise control of reaction time and temperature, reducing side products ( ).

- Protecting groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to modify reactivity patterns .

Q. How do solvent choices impact the environmental footprint of synthesizing such compounds, and what alternatives exist?

Traditional solvents like 1,2-dichloroethane are environmentally hazardous. Sustainable alternatives include:

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?

Retrosynthesis software (e.g., leveraging Pistachio/BKMS databases) identifies precursor molecules and reaction pathways. Molecular docking studies can predict bioactivity by analyzing interactions with target enzymes (e.g., potential inhibition of cytochrome P450) ().

Q. What methodologies resolve conflicting crystallographic data arising from polymorphic forms?

- SHELXL refinement : Adjusts for thermal motion and disorder in crystal lattices.

- Powder XRD : Differentiates polymorphs by comparing experimental vs. simulated diffraction patterns.

- DFT calculations : Validate energetically stable conformers using Gaussian software ( ).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or reactivity of halogenated benzoic acids?

Variations often stem from impurities or differing crystallization solvents. Standardize protocols:

- DSC (Differential Scanning Calorimetry) : Accurately determine melting points.

- Comparative studies : Replicate reactions under controlled conditions (e.g., solvent, heating rate) to isolate variables ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。